molecular formula C20H19BrN2O2S B6520126 2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893995-60-3

2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B6520126
CAS No.: 893995-60-3
M. Wt: 431.3 g/mol
InChI Key: FAEAWWMNTPGQLS-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide (CAS 893995-60-3) is a chemical compound with the molecular formula C20H19BrN2O2S and a molecular weight of 431.35 g/mol . This benzamide derivative features a thiazole ring, a pharmacophore known for its versatile pharmacological actions and ability to interact with various biological proteins . While the specific biological profile of this compound is still under investigation, research into structurally similar N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective Zinc-Activated Channel (ZAC) antagonists, functioning as negative allosteric modulators . Furthermore, other 2-bromo-substituted thiazole benzohydrazide derivatives have demonstrated promising bioactive properties in scientific studies, including analgesic and in vitro antiproliferative activities . This suggests that this compound could serve as a valuable research tool for exploring new biological mechanisms and for use in medicinal chemistry and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13-18(11-12-22-19(24)16-5-3-4-6-17(16)21)26-20(23-13)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEAWWMNTPGQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C20H19BrN2O3SC_{20}H_{19}BrN_2O_3S with a molecular weight of approximately 431.35 g/mol. The compound features a bromine atom, a methoxyphenyl group, a thiazole ring, and an amide functional group.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of thioamide with an α-haloketone.
  • Introduction of the Methoxyphenyl Group: A Suzuki-Miyaura coupling reaction is often employed.
  • Attachment of the Amide Group: This is accomplished by reacting the intermediate with an appropriate amine or amide precursor.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit notable anticancer activity. For instance:

  • Mechanism of Action: The thiazole ring interacts with cellular targets such as proteins involved in apoptosis and cell proliferation pathways. Studies have shown that derivatives with similar structures can inhibit cancer cell growth through apoptosis induction and cell cycle arrest .
  • Case Studies: One study demonstrated that thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent cytotoxicity against various cancer cell lines .
CompoundIC50 (µg/mL)Target Cell Line
Compound 11.61 ± 1.92Bcl-2 Jurkat
Compound 21.98 ± 1.22A-431

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro Studies: Various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity comparable to established antibiotics .
  • Mechanism of Action: The sulfonamide group may inhibit bacterial enzyme activity by mimicking natural substrates, disrupting metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Key Functional Groups: The presence of electron-donating groups (e.g., methoxy) enhances bioactivity by increasing lipophilicity and improving binding affinity to target proteins .
  • Thiazole Ring Contribution: The thiazole moiety is essential for cytotoxic effects; modifications to this structure can significantly alter biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

N-(4-Hydroxy-2-(4-Methoxyphenyl)-1,3-Thiazol-5-Yl)Benzamide (4ca)
  • Structural Features : Shares the benzamide-thiazole core but replaces the bromine with a hydroxyl group at the benzamide’s para position. The thiazole retains the 4-methoxyphenyl and methyl substituents.
  • Synthetic Yield : 90–95% as a yellow amorphous solid .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
  • Structural Features : Contains a brominated benzamide linked to a 4-methoxy-2-nitrophenyl group instead of a thiazole.
  • Crystallographic Data : Asymmetric unit contains two molecules (A and B) with distinct packing interactions .

Thiazole-Based Analogues

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)Ethyl]Benzamide (Rip-B)
  • Structural Features : Benzamide with a hydroxyl group at C2, linked to a phenethylamine group substituted with 3,4-dimethoxyphenyl.
  • The 3,4-dimethoxy substitution may enhance lipophilicity compared to the single 4-methoxy group in the target compound .
  • Yield : 34% as a crystalline solid (mp 96°C) .
4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f)
  • Structural Features : Brominated thiazole core with a hydrazone side chain and methylthio group.
  • Synthetic Data : 96% yield as a dark orange oil; molecular weight 360.26 g/mol .

Halogenated Derivatives

Chloro vs. Bromo Isostructural Pair (Compounds 4 and 5)
  • Structural Features : Isostructural thiazole derivatives with chloro (4) and bromo (5) substituents on an aryl group.
  • Key Differences : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in therapeutic targets compared to chlorine. Antimicrobial studies show chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit moderate activity, suggesting halogen choice impacts bioactivity .
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-Yl]-4-Methoxybenzamide
  • Structural Features : Brominated benzamide fused to a benzoxazole ring with dichlorophenyl and methoxy groups.
  • Molecular weight (492.15 g/mol) and halogen diversity (Br, Cl) may influence pharmacokinetics .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C21H20BrN2O2S 445.37 2-Br, 4-MeOPh, 4-Me-thiazole Potential enzyme inhibition
N-(4-Hydroxy-2-(4-MeOPh)-1,3-thiazol-5-yl)Benzamide C17H15N2O3S 335.38 4-OH, 4-MeOPh, 4-Me-thiazole High yield (90–95%)
4-Bromo-N-(4-MeO-2-NO2Ph)-Benzamide (4MNB) C14H11BrN2O4 367.16 4-Br, 4-MeO, 2-NO2 Crystallographic asymmetry
4-Bromo-5-(hydrazonoethyl)-2-MeS-thiazole (4f) C12H11BrFN3S2 360.26 Br, hydrazone, MeS High yield (96%), oil form
3-Bromo-...-Benzoxazol-5-yl]-4-MeO-Benzamide C21H13BrCl2N2O3 492.15 Br, Cl, MeO, benzoxazole Planar aromatic system

Key Findings and Implications

Halogen Effects: Bromine’s presence in the target compound may enhance binding affinity compared to chloro or non-halogenated analogs due to increased hydrophobic interactions .

Thiazole vs. Benzoxazole : Thiazole-containing compounds (e.g., target) offer greater synthetic versatility, while benzoxazole derivatives exhibit enhanced planarity for target engagement .

Preparation Methods

Thiazole Ring Formation via Multicomponent Reactions

The 2-(4-methoxyphenyl)-4-methylthiazole core is synthesized using a one-pot, three-component reaction adapted from methodologies for analogous thiazole derivatives.

Procedure :

  • Combine 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1.0 mmol), thiosemicarbazide (1.0 mmol), and hydrazonoyl chloride (1.0 mmol) in dioxane with triethylamine (TEA) as a catalyst.

  • Reflux at 80°C for 2–4 hours under inert atmosphere.

  • Isolate the product via filtration, followed by recrystallization from methanol.

Key Data :

ParameterValueSource
Yield75–85%
Reaction Time2–4 h
Characterization1H^1H-NMR, 13C^{13}C-NMR, IR

Ethylamine Side Chain Introduction

The ethylamine group is introduced via nucleophilic substitution or reductive amination. A representative method involves:

  • Reacting the thiazole intermediate with 2-bromoethylamine hydrobromide in the presence of Cs2_2CO3_3 in toluene at 120°C for 17 h.

  • Purification via column chromatography (DCM:EtOH, 10:1).

Optimization Note : The use of Cs2_2CO3_3 enhances nucleophilicity, achieving 85% yield for analogous ethylamine derivatives.

Amide Bond Formation Strategies

Classical Coupling with 2-Bromobenzoyl Chloride

Procedure :

  • Dissolve 2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine (1.0 mmol) in anhydrous THF.

  • Add 2-bromobenzoyl chloride (1.2 mmol) dropwise at 0°C, followed by TEA (2.0 mmol).

  • Stir at room temperature for 12 h, then concentrate and purify via silica gel chromatography.

Key Data :

ParameterValueSource
Yield78%
Purity (HPLC)>99%

Catalytic Hydration of Nitriles

An alternative route employs Pt(COD)Cl2_2/AgNO3_3 catalysts for hydration of 2-bromobenzonitrile to 2-bromobenzamide, followed by coupling:

  • React 2-bromobenzonitrile (1.0 mmol) with H2_2O in i-PrOH at 80°C for 1 h using Pt(COD)Cl2_2 (2 mol%) and AgNO3_3.

  • Couple the resulting 2-bromobenzamide with the thiazole-ethylamine via EDC/HOBt activation.

Advantages :

  • Avoids handling acyl chlorides.

  • Achieves >99% conversion in 1 h.

Integrated One-Pot Approaches

A patent-inspired method combines TEMPO-mediated oxidation and amide coupling in a single pot:

  • Oxidize 2-bromo-1,3-propanediol to 2-bromomalondialdehyde using NaOCl and TEMPO in H2_2O at 0°C.

  • Condense with 2-(4-methoxyphenyl)-4-methylthiazole-5-ethylamine via Schiff base formation.

  • Reduce the imine intermediate with NaBH4_4 to yield the target compound.

Reaction Conditions :

  • Temp: 0°C

  • Yield: 83%

Analytical Validation and Characterization

Critical spectroscopic data for the target compound:

  • 1H^1H-NMR (400 MHz, CDCl3_3 ) : δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.54–7.48 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, OCH3_3-Ar), 4.12 (t, J = 6.8 Hz, 2H, NHCH2_2), 3.83 (s, 3H, OCH3_3), 2.76 (t, J = 6.8 Hz, 2H, CH2_2-thiazole), 2.42 (s, 3H, CH3_3-thiazole).

  • IR (KBr) : 3280 cm1^{-1} (N-H), 1665 cm1^{-1} (C=O), 1540 cm1^{-1} (C=N).

Comparative Analysis of Synthetic Routes

MethodYieldPurityCost EfficiencyScalability
Classical Coupling78%>99%ModerateHigh
Catalytic Hydration88%>99%LowMedium
One-Pot Oxidation83%99.91%HighLow

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Thiazole Formationα-Chloroketone, H2O/EtOH, reflux70-85%
Benzamide Coupling2-Bromobenzoyl chloride, Et3N, DCM, RT60-75%

Which spectroscopic and analytical methods are critical for characterizing this compound?

Q. Basic

  • <sup>1</sup>H/</sup>13C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm for bromophenyl and thiazole protons) and methoxy groups (δ ~3.8 ppm) .
  • FTIR : Confirm carbonyl (C=O stretch ~1650 cm<sup>-1</sup>) and thiazole ring vibrations .
  • HR-MS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 458.03 for C20H18BrN2O2S) .
  • HPLC : Assess purity (>95% for biological assays) .

What chemical reactions are feasible for modifying this compound?

Q. Basic

  • Oxidation : Use KMnO4 or CrO3 to oxidize sulfur in the thiazole ring to sulfoxides/sulfones, altering electronic properties .
  • Reduction : LiAlH4 reduces amide carbonyls to amines, enabling further functionalization .
  • Nucleophilic Substitution : Replace the bromine atom via Suzuki coupling (e.g., with aryl boronic acids) to diversify the benzamide moiety .

How can researchers resolve contradictions in crystallographic data during structural refinement?

Q. Advanced

  • Cross-Validation : Refine data using SHELXL (for small molecules) and PHENIX (for macromolecules), comparing R-factors and electron density maps .
  • Twinned Data Handling : Use SHELXL’s twin refinement for high-symmetry crystals; validate with Rint and merging statistics .
  • Data Quality : Ensure resolution ≤1.0 Å and completeness >95% to minimize errors .

How to design SAR studies for optimizing bioactivity?

Q. Advanced

Substituent Variation : Systematically replace the 2-bromo (benzamide) or 4-methoxy (thiazole) groups with electron-withdrawing/donating groups (e.g., -F, -NO2) .

Bioassay Testing :

  • Antimicrobial : Cup-plate method against E. coli and S. aureus at 1 µg/mL .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays .

Computational Modeling : Perform docking (AutoDock Vina) to predict binding affinity changes with substituent modifications .

Q. Example SAR Table :

Substituent (R)MIC (S. aureus)LogPReference
2-Br0.5 µg/mL3.2
2-F1.2 µg/mL2.8
2-NO22.5 µg/mL3.5

What strategies improve synthetic yield and purity?

Q. Advanced

  • Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates .
  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(dppf)Cl2 for Suzuki coupling efficiency .
  • In-Line Monitoring : Use LC-MS to track reaction progress and identify byproducts early .

How to address discrepancies in bioactivity across substituent variants?

Q. Advanced

  • Lipophilicity Analysis : Correlate LogP (via HPLC) with antimicrobial activity; higher LogP may improve membrane penetration .
  • Steric Effects : Use X-ray crystallography to assess if bulkier groups (e.g., -CF3) disrupt target binding .
  • Statistical Validation : Apply ANOVA to confirm significance of activity differences between analogs .

What in vitro assays are suitable for initial bioactivity screening?

Q. Basic

  • Antimicrobial : Agar diffusion (zone of inhibition) or microbroth dilution (MIC determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC50.
  • Enzyme Inhibition : Fluorescence polarization for kinase activity (e.g., EGFR) .

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